5-bromo-N-(2-chlorophenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-chlorophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a 2-chlorophenyl group and a bromine atom at the 5-position
Mechanism of Action
Target of Action
The primary target of 5-bromo-N-(2-chlorophenyl)furan-2-carboxamide is the Mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known to interact with its target, the mitogen-activated protein kinase 10 . This interaction can lead to changes in the kinase’s activity, potentially influencing various cellular processes .
Biochemical Pathways
Given its target, it is likely that it influences pathways related to cell growth and apoptosis .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
Given its target, it is likely that it can influence cell growth and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-chlorophenyl)furan-2-carboxamide typically involves the following steps:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Formation of Carboxamide: The brominated furan is then reacted with 2-chlorophenyl isocyanate to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include various substituted furan derivatives depending on the nucleophile used.
Oxidation: Products include furanones.
Reduction: Products include tetrahydrofuran derivatives.
Scientific Research Applications
5-bromo-N-(2-chlorophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for functional materials.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 5-(2-chlorophenyl)furan-2-carbohydrazide
Uniqueness
5-bromo-N-(2-chlorophenyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a 2-chlorophenyl group on the furan ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-bromo-N-(2-chlorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c12-10-6-5-9(16-10)11(15)14-8-4-2-1-3-7(8)13/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVUUPJDSGMPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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